
DCH36_06: A Selective p300/CBP Inhibitor for
Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DCH36_06

Cat. No.: B1669891 Get Quote

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
DCH36_06 is a potent and selective small-molecule inhibitor of the histone acetyltransferases

(HATs) p300 and CREB-binding protein (CBP). These two proteins are highly homologous and

function as key transcriptional co-activators in a multitude of cellular processes, including cell

proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in

the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic

targets. DCH36_06 has demonstrated significant anti-tumor activity in preclinical models of

leukemia by inducing cell cycle arrest and apoptosis. This technical guide provides a

comprehensive overview of DCH36_06, including its mechanism of action, quantitative data on

its activity, detailed experimental protocols for its characterization, and a visualization of the key

signaling pathways it modulates.

Introduction
The reversible acetylation of histone and non-histone proteins, governed by the opposing

activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a

fundamental epigenetic mechanism regulating gene expression. The E1A-associated protein

p300 and its paralog, CREB-binding protein (CBP), are crucial HATs that play a central role as

transcriptional co-activators for a vast array of transcription factors.[1][2] Their involvement in

diverse signaling pathways, such as the Wnt/β-catenin, p53, and HIF-1α pathways,

underscores their importance in maintaining cellular homeostasis.[3][4]
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Aberrant p300/CBP activity has been linked to the development and progression of various

cancers, including hematological malignancies.[5][6] This has spurred the development of

small-molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP.

[5][7] DCH36_06 has emerged as a potent and selective inhibitor of the catalytic activity of

p300/CBP, demonstrating promising anti-leukemic properties.[8][9] This document serves as a

technical resource for researchers interested in utilizing DCH36_06 as a chemical probe to

study p300/CBP biology or as a lead compound for further drug development.

Mechanism of Action
DCH36_06 exerts its biological effects through the direct inhibition of the histone

acetyltransferase activity of p300 and CBP. By binding to the catalytic site of these enzymes,

DCH36_06 prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone

and non-histone protein substrates. A primary consequence of p300/CBP inhibition by

DCH36_06 is the reduction of histone acetylation at specific sites, notably H3K18.[8] This

hypoacetylation leads to a more condensed chromatin structure, rendering the DNA less

accessible to transcription factors and the transcriptional machinery, ultimately resulting in the

repression of target gene expression.

The anti-proliferative and pro-apoptotic effects of DCH36_06 in leukemia cells are a direct

outcome of this mechanism. By altering the expression of genes crucial for cell cycle

progression and survival, DCH36_06 effectively halts the cell cycle at the G1 phase and

triggers the intrinsic apoptotic pathway.[8][9]

Quantitative Data
The following tables summarize the key quantitative data reported for DCH36_06.

Table 1: In Vitro Enzymatic Activity

Target IC50 (μM)

p300 0.6[8]

CBP 3.2[8]

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines
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Cell Line Effect Concentration (μM) Duration (hours)

Multiple Leukemia

Cell Lines

Anti-proliferative

activity

Single-digit

micromolar range
Not Specified

Leukemic Cells
Cell cycle arrest at G1

phase
6.7 - 20 24 - 48[8]

Leukemic Cells Induction of apoptosis 6.7 - 20 24 - 48[8]

Leukemic Cells

Cleavage of pro-

caspase 3, pro-

caspase 9, and

PARP1

5 - 10 24[8]

Table 3: In Vivo Anti-Tumor Efficacy

Model Dosage
Administration
Route

Dosing
Schedule

Outcome

Leukemic

Xenograft in

Mice

25 - 50 mg/kg
Intraperitoneal

injection

Every two days

for 20 days

Significant

reduction in

tumor growth

rate[8]

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of DCH36_06.

In Vitro Histone Acetyltransferase (HAT) Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of

DCH36_06 against p300 and CBP.

Reagents and Materials:

Recombinant human p300 or CBP enzyme
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Histone H3 peptide substrate

Acetyl-CoA

DCH36_06 (or other test compounds)

HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

Detection reagent (e.g., colorimetric or fluorescent probe that reacts with the free thiol

group of Coenzyme A generated during the reaction)

Microplate reader

Procedure:

Prepare a serial dilution of DCH36_06 in DMSO.

In a 96-well plate, add the HAT assay buffer, the histone H3 peptide substrate, and the

diluted DCH36_06.

Add the recombinant p300 or CBP enzyme to each well.

Initiate the reaction by adding Acetyl-CoA.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's

instructions.

Measure the signal (absorbance or fluorescence) using a microplate reader.

Calculate the percent inhibition for each concentration of DCH36_06 and determine the

IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay
This protocol describes a common method to assess the anti-proliferative effects of DCH36_06
on cancer cell lines.
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Reagents and Materials:

Leukemia cell lines (e.g., CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1)[8]

Complete cell culture medium

DCH36_06

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

96-well cell culture plates

Microplate reader

Procedure:

Seed the leukemia cells in a 96-well plate at a predetermined density.

Allow the cells to adhere and resume growth overnight.

Treat the cells with a serial dilution of DCH36_06 for the desired duration (e.g., 24-72

hours).

Add the cell viability reagent to each well and incubate according to the manufacturer's

protocol.

Measure the absorbance or luminescence using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and

determine the IC50 value.

Cell Cycle Analysis
This protocol outlines the procedure for analyzing the effect of DCH36_06 on the cell cycle

distribution.

Reagents and Materials:

Leukemia cells
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DCH36_06

Phosphate-buffered saline (PBS)

Ethanol (70%, ice-cold)

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Treat the leukemia cells with DCH36_06 at the desired concentrations for 24-48 hours.[8]

Harvest the cells by centrifugation and wash with ice-cold PBS.

Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at

least 2 hours.

Wash the cells with PBS and resuspend them in the PI staining solution.

Incubate in the dark at room temperature for 30 minutes.

Analyze the DNA content of the cells using a flow cytometer.

Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using

appropriate software.

Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis induced by DCH36_06.

Reagents and Materials:

Leukemia cells

DCH36_06

Annexin V-FITC (or another fluorochrome)
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Propidium Iodide (PI)

Annexin V binding buffer

Flow cytometer

Procedure:

Treat the cells with DCH36_06 for the indicated time (e.g., 24-48 hours).[8]

Harvest both the adherent and floating cells and wash with cold PBS.

Resuspend the cells in Annexin V binding buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate in the dark at room temperature for 15 minutes.

Analyze the cells by flow cytometry within one hour of staining.

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late

apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting for Apoptosis Markers
This protocol is for detecting the cleavage of key apoptotic proteins.

Reagents and Materials:

Leukemia cells

DCH36_06

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies against pro-caspase 3, cleaved caspase 3, pro-caspase 9, cleaved

caspase 9, PARP1, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies
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Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Treat cells with DCH36_06 (e.g., 5-10 μM for 24 hours).[8]

Lyse the cells and determine the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and incubate with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study
This is a general protocol for evaluating the in vivo anti-tumor efficacy of DCH36_06.

Reagents and Materials:

Immunodeficient mice (e.g., NOD/SCID or NSG)

Leukemia cells for xenograft implantation

DCH36_06 formulated for intraperitoneal injection

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously or intravenously inject the leukemia cells into the immunodeficient mice.
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Allow the tumors to establish to a palpable size.

Randomize the mice into treatment and control groups.

Administer DCH36_06 (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal injection

every two days for a specified duration (e.g., 20 days).[8]

Measure the tumor volume with calipers at regular intervals.

Monitor the body weight and overall health of the mice.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by DCH36_06 and the

general experimental workflow for its characterization.

DCH36_06

p300/CBP
(Histone Acetyltransferases)

Inhibition Acetylated Histones
(e.g., H3K18ac)

Acetylation

HypoacetylationHistones (e.g., H3)

Relaxed Chromatin Gene Expression
(Proliferation & Survival Genes) Cell Proliferation

ApoptosisCondensed Chromatin Gene Repression

G1 Cell Cycle Arrest

Click to download full resolution via product page

Caption: Mechanism of Action of DCH36_06.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.medchemexpress.com/dch36-06.html
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/product/b1669891?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DCH36_06

p300/CBP Inhibition

Altered Gene Expression
(e.g., ↓MYC, ↑BAX)

Intrinsic Apoptosis Pathway

Caspase-9 Activation

Caspase-3 Activation

PARP1 Cleavage Apoptosis

Click to download full resolution via product page

Caption: Induction of Apoptosis by DCH36_06.
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Caption: Experimental Workflow for DCH36_06 Characterization.

Conclusion
DCH36_06 is a valuable research tool for investigating the biological roles of p300 and CBP in

health and disease. Its demonstrated efficacy in preclinical models of leukemia highlights its

potential as a starting point for the development of novel anti-cancer therapeutics. This

technical guide provides a foundational understanding of DCH36_06 and a practical framework

for its application in a research setting. Further investigation into the broader selectivity profile,

pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types will be

crucial in fully elucidating the therapeutic potential of DCH36_06 and other p300/CBP

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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